

A Comparative Guide to Boc-Protected Prolines in Research and Development

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Compound of Interest				
Compound Name:	P516-0475			
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In the landscape of peptide synthesis and drug discovery, N-tert-butoxycarbonyl (Boc) protected prolines are indispensable building blocks. Their rigid pyrrolidine ring introduces unique conformational constraints into peptide backbones, influencing secondary structure and biological activity. While a specific product number, **P516-0475**, lacks universal identification, this guide provides a comprehensive comparison of commonly utilized Boc-protected prolines, offering researchers, scientists, and drug development professionals a detailed analysis of their respective advantages and applications, supported by experimental data.

This guide will focus on the comparative analysis of four key Boc-protected prolines: Boc-L-proline, its enantiomer Boc-D-proline, and the hydroxylated derivatives Boc-cis-4-hydroxy-L-proline and Boc-trans-4-hydroxy-L-proline.

Comparative Data of Key Boc-Protected Prolines

The selection of a specific Boc-protected proline is dictated by the desired stereochemistry, potential for further modification, and the intended impact on peptide structure and function. The following table summarizes the key properties of these proline derivatives.



Property	Boc-L-proline	Boc-D-proline	Boc-cis-4- hydroxy-L- proline	Boc-trans-4- hydroxy-L- proline
CAS Number	15761-39-4[1]	37784-17-1[2]	87691-27-8	74844-91-0 (methyl ester)[1]
Molecular Formula	C10H17NO4[1]	C10H17NO4[2]	C10H17NO5	C10H17NO5
Molecular Weight	215.25 g/mol [1]	215.25 g/mol [3]	231.25 g/mol [4]	231.25 g/mol [5]
Appearance	White to off-white powder[1]	Powder[3]	Solid	Solid
Melting Point	130 - 138 °C[1]	134 - 137 °C[2]	146 °C	92 - 96 °C (methyl ester)[1]
Optical Rotation	$[\alpha]D20 = -60 \pm 4^{\circ}$ (c=1 in AcOH)[1]	[α]22/D +60°, c = 2 in acetic acid[2]	$[\alpha]20/D -50.0\pm3^{\circ},$ c = 0.67 in methanol	[α]20/D -65°, c = 1% in chloroform (methyl ester)
Primary Application	Standard peptide synthesis, chiral auxiliary.[1]	Introduction of turns in peptides, increasing enzymatic stability.[6]	Introduction of a functional handle for conjugation, PROTAC linkers. [4][7]	Inducing specific conformational preferences in peptides.[8]

Experimental Protocols

The effective utilization of Boc-protected prolines in solid-phase peptide synthesis (SPPS) relies on standardized protocols for coupling and deprotection. Below are representative methodologies.

Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual removal of the Boc protecting group from a resin-bound peptide.



Materials:

- Boc-protected peptide-resin
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Deprotection solution: 50% (v/v) TFA in DCM
- Neutralization solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
- Washing solvent: DCM

Procedure:

- Swell the Boc-protected peptide-resin in DCM for a minimum of 30 minutes in a suitable reaction vessel.
- Drain the DCM from the resin.
- Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes.
- Drain the deprotection solution.
- Repeat the deprotection step (steps 3 and 4) for 20-30 minutes to ensure complete removal of the Boc group.
- Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
- Neutralize the resulting trifluoroacetate salt by washing the resin with the neutralization solution (5-10% DIEA in DCM) for 2-5 minutes.
- Wash the resin again with DCM (3-5 times) to remove excess DIEA and prepare for the next coupling step.

Coupling of Boc-Protected Proline in SPPS



This protocol describes the coupling of a Boc-protected proline to a deprotected N-terminal amine on a resin-bound peptide.

Materials:

- Deprotected peptide-resin
- Boc-protected proline (e.g., Boc-L-proline)
- Coupling reagent (e.g., HBTU, HATU)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade

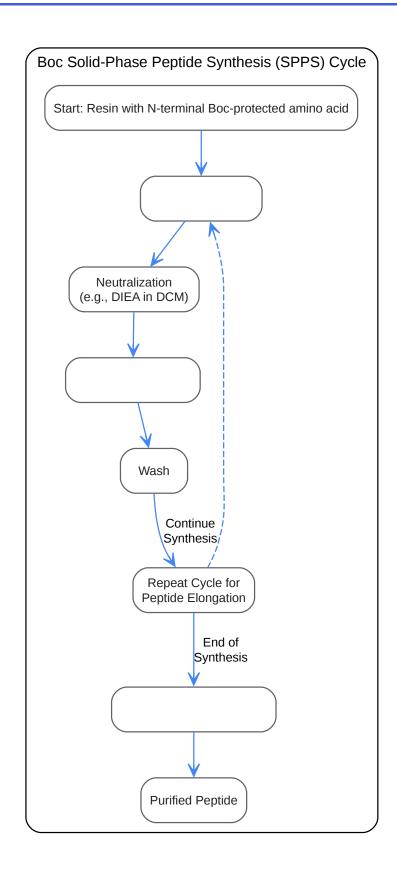
Procedure:

- Dissolve the Boc-protected proline (3-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.
- Add DIEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the
 coupling reaction can be monitored using a qualitative ninhydrin test (note: proline residues
 will yield a yellow-orange color instead of the typical purple).[9]
- Once the reaction is complete, drain the coupling solution.
- Wash the peptide-resin thoroughly with DMF and DCM to remove any unreacted reagents.

Visualization of Key Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts relevant to the use of Boc-protected prolines.

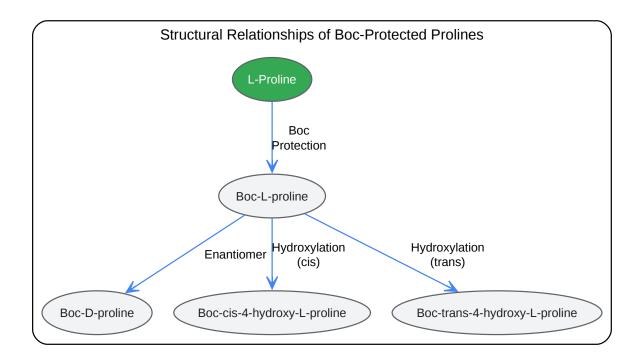




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Caption: A simplified workflow of the Boc-SPPS cycle.





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